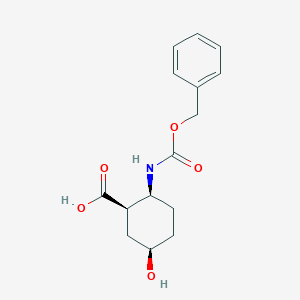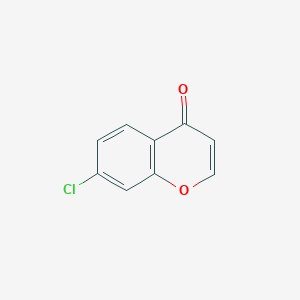
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an allylhydroxylamine. The Boc group is widely used in organic synthesis to protect amines due to its stability under various reaction conditions and its ease of removal when necessary. The allylhydroxylamine moiety introduces an allyl group, which can participate in various chemical reactions, making Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) can be synthesized through a multi-step processThe Boc protection is typically achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or dimethylaminopyridine (DMAP) under mild conditions . The allyl group can be introduced through O-allylation using allyl bromide in the presence of a base like potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) follows similar synthetic routes but often employs more scalable and cost-effective methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Primary amines.
Substitution: Free amines or other substituted derivatives.
Aplicaciones Científicas De Investigación
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) primarily involves its role as a protecting group and a reactive intermediate. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in various chemical reactions, including nucleophilic substitution and addition reactions . The allyl group can undergo reactions such as cross-coupling and metathesis, further expanding the compound’s utility in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-O-tosylhydroxylamine: Similar to Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) but with a tosyl group instead of an allyl group.
N-Boc-O-methylhydroxylamine: Features a methyl group instead of an allyl group.
N-Cbz-O-allylhydroxylamine: Similar to Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) but with a carbobenzoxy (Cbz) protecting group.
Uniqueness
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) is unique due to the presence of both the Boc protecting group and the allyl group. This combination allows for selective protection of the amine functionality while providing a reactive allyl group for further chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
Número CAS |
195708-27-1 |
|---|---|
Fórmula molecular |
C8H15NO3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
tert-butyl N-prop-2-enoxycarbamate |
InChI |
InChI=1S/C8H15NO3/c1-5-6-11-9-7(10)12-8(2,3)4/h5H,1,6H2,2-4H3,(H,9,10) |
Clave InChI |
WJDMEFFCDTZGCZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NOCC=C |
SMILES canónico |
CC(C)(C)OC(=O)NOCC=C |
Sinónimos |
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B175243.png)
![6-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B175246.png)

![2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one](/img/structure/B175263.png)


![[(2-Amino-2-oxoethyl)thio]acetic acid](/img/structure/B175270.png)
![tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B175271.png)


![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B175278.png)


